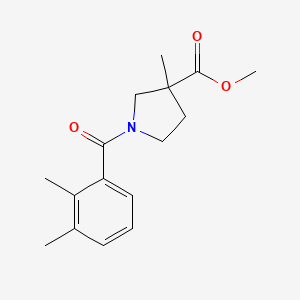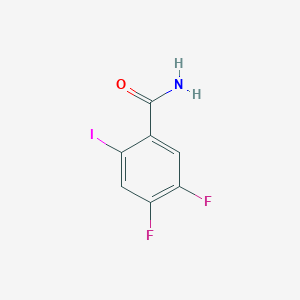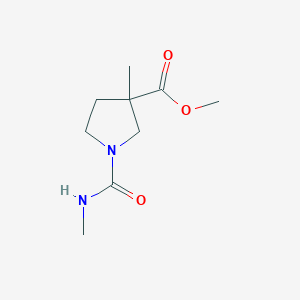
Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and organic synthesis. MMMP is a pyrrolidine derivative that has a unique chemical structure, which makes it an attractive candidate for various research studies.
Wirkmechanismus
The mechanism of action of Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate is not fully understood, but studies have shown that it exhibits potent inhibitory activity against various enzymes, including α-glucosidase and urease. Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has been shown to exhibit potent antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various bacteria, including Helicobacter pylori and Escherichia coli. Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has been investigated for its potential use as a prodrug for the treatment of Alzheimer's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water and organic solvents can limit its use in certain experiments. In addition, Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has not been extensively studied for its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate, including its potential use as a prodrug for the treatment of Alzheimer's disease, its application in the synthesis of novel bioactive compounds, and its use as a tool in chemical biology. Further studies are needed to fully understand the mechanism of action of Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate and its potential applications in various fields.
Synthesemethoden
The synthesis of Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate involves the reaction of 3-methylpyrrolidine-3-carboxylic acid with methyl isocyanate in the presence of a catalyst. The reaction proceeds under mild conditions and yields Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate in high purity. This method has been widely used in the synthesis of Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate and has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, colon, and breast cancer. Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has also been investigated for its potential use as a prodrug for the treatment of Alzheimer's disease. In addition, Methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate has been used as a building block in the synthesis of various bioactive compounds, including pyrrolidine-based inhibitors of α-glucosidase.
Eigenschaften
IUPAC Name |
methyl 3-methyl-1-(methylcarbamoyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(7(12)14-3)4-5-11(6-9)8(13)10-2/h4-6H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBNBOQIESSENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)NC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

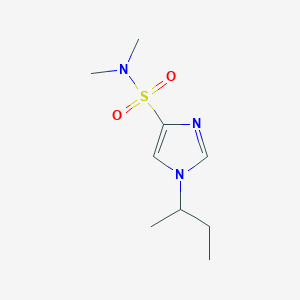
![N-cyclopent-3-en-1-yl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7582734.png)
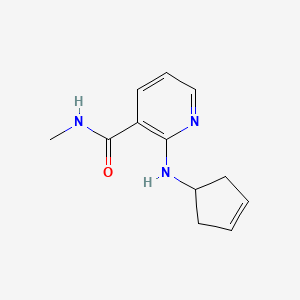
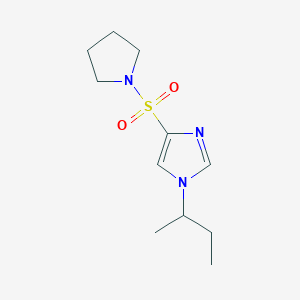
![[3-(Oxan-4-ylamino)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B7582752.png)
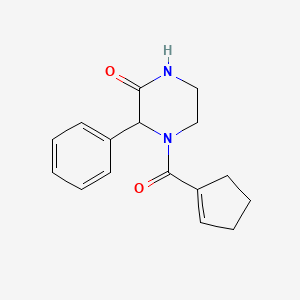
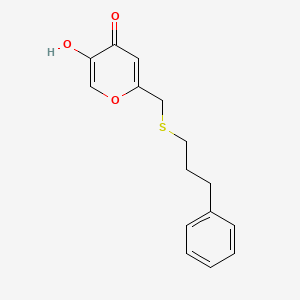
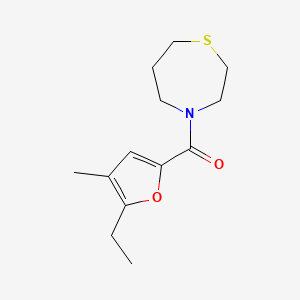
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl(cyclopenten-1-yl)methanone](/img/structure/B7582775.png)
![N-{2-[(propan-2-yl)sulfanyl]phenyl}urea](/img/structure/B7582783.png)
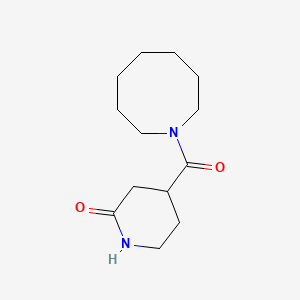
![1-Methyl-3-[2-(oxolan-3-yloxy)phenyl]urea](/img/structure/B7582810.png)
